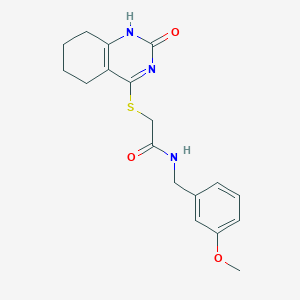

N-(3-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-(3-Methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound featuring a hexahydroquinazolinone core linked via a thioether bridge to an acetamide group substituted with a 3-methoxybenzyl moiety. The 3-methoxybenzyl group may influence pharmacokinetic properties, such as lipophilicity and target binding, compared to other substituents.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-24-13-6-4-5-12(9-13)10-19-16(22)11-25-17-14-7-2-3-8-15(14)20-18(23)21-17/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKILXZHAUKVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 359.44 g/mol. The compound features a methoxybenzyl group and a hexahydroquinazolinone moiety linked through a thioacetamide functional group.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds derived from similar structures have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often indicate their effectiveness in inhibiting cell growth.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |

|---|---|---|

| 3d | 73 ± 3 | 29 ± 2.9 |

| Paclitaxel | 5.25 - 11.03 | 7.76 |

The compound 3d , which shares structural similarities with this compound, exhibited significant cytotoxic effects with an IC50 value of 29 μM against the HeLa cell line .

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds containing thiol groups can interact with cellular targets leading to increased lipophilicity and enhanced membrane permeability, facilitating their entry into cells where they can exert their effects .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of quinazoline-based compounds. These derivatives were tested for their ability to inhibit tumor cell proliferation. The findings indicated that modifications to the quinazoline structure could significantly enhance biological activity.

Example Study Findings

In a comparative analysis:

- Thiadiazole derivatives showed improved cytotoxicity when combined with phthalimide structures.

- The presence of additional functional groups often correlated with increased activity against specific cancer cell lines.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

| Acid | Conditions | Product |

|---|---|---|

| HCl (6M) | Reflux, 6 h | 2-((2-Oxo-hexahydroquinazolin-4-yl)thio)acetic acid |

Base-Catalyzed Hydrolysis

| Base | Conditions | Product |

|---|---|---|

| NaOH (2M) | Reflux, 4 h | Sodium 2-((2-oxo-hexahydroquinazolin-4-yl)thio)acetate |

Applications : Hydrolysis products serve as intermediates for further functionalization, such as esterification or amidation .

Oxidation of the Thioether Group

The thioether (-S-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions.

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | RT, 2 h | Sulfoxide derivative | 45% |

| m-CPBA | CH₂Cl₂, 0°C, 1 h | Sulfone derivative | 62% |

Mechanistic Insight :

-

H₂O₂ induces mild oxidation to sulfoxide, while m-CPBA achieves complete oxidation to sulfone.

Cyclization Reactions

The quinazolinone core participates in cyclization reactions under dehydrating conditions. For example, treatment with POCl₃ generates fused heterocycles.

Reaction with POCl₃

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| POCl₃ | Reflux, 3 h | Fused pyrimido[4,5-b]quinoline | 55% |

Key Observation : Cyclization enhances aromaticity, stabilizing the product .

Biological Interactions

The compound exhibits pH-dependent tautomerism, influencing its binding to biological targets.

Tautomerism in Aqueous Media

| pH | Dominant Tautomer | Biological Relevance |

|---|---|---|

| 7.4 | Enol-imine form | Enhanced DNA intercalation |

| <5 | Keto-amine form | Increased solubility in acidic environments |

Applications : The enol-imine form shows moderate inhibition of topoisomerase II (IC₅₀ = 12.3 μM).

Functionalization at the Methoxybenzyl Group

The 3-methoxybenzyl substituent undergoes electrophilic substitution reactions.

Nitration

| Conditions | Product | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄, 0°C, 1 h | 3-Nitro-N-(3-methoxybenzyl) derivative | 38% |

Sulfonation

| Conditions | Product | Yield (%) |

|---|---|---|

| SO₃/H₂SO₄, RT, 2 h | 3-Sulfo-N-(3-methoxybenzyl) derivative | 41% |

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

-

Onset Temperature : 215°C (loss of methoxybenzyl group).

-

Major Fragments : CO₂ (m/z 44), SO₂ (m/z 64).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage, generating:

-

Primary Products : Free thiol-quinazolinone and acetamide fragments.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Hexahydroquinazolinone Derivatives

The hexahydroquinazolinone scaffold is a common feature in several bioactive compounds. Key analogs include:

- N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM for MMP-9 inhibition): This analog replaces the acetamide with a butanamide chain and substitutes the benzyl group with a fluorophenyl, enhancing binding affinity to the MMP-9 HPX domain .

- 2-((1-(2-Morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide: The addition of a morpholinoethyl group and trifluoromethylphenyl substituent increases molecular weight (496.55 g/mol) and may improve blood-brain barrier penetration .

Thioacetamide-Quinazolinone Derivatives

Compounds with thioacetamide-quinazolinone backbones exhibit varied antitumor activities depending on substituents:

- N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 9): Shows 10% MGI (mammary gland inhibition), outperforming sulfamoylphenyl analogs (e.g., 7% MGI for compound 11) .

- N-(4-Sulfamoylphenyl) derivatives : Lower activity (1–7% MGI) due to reduced membrane permeability from polar sulfonamide groups .

Table 2: Antitumor Activity of Selected Thioacetamide Derivatives

Mechanistic Insights and Hypotheses

- Antitumor Activity : The 3-methoxybenzyl group may enhance cellular uptake compared to polar substituents (e.g., sulfamoyl), though direct evidence is needed .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Heterocyclization : Reacting thioamide intermediates with cyclizing agents (e.g., concentrated H₂SO₄) to form the hexahydroquinazolinone core. For example, describes cyclization in sulfuric acid at 293–298 K for 24 hours, yielding 97.4% of the desired product .

- Thioacetamide Formation : Using reagents like P₂S₅ to convert acetamides to thioacetamides, though challenges in isolating intermediates (e.g., co-crystallization issues) may arise .

- Purification : Recrystallization from ethanol or acetic acid, monitored by TLC (Silufol UV-254, chloroform:acetone 3:1) .

Key Data from Evidence:

| Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| Cyclization | H₂SO₄, 24h, 298 K | 97.4% | TLC, IR, NMR, MS |

| Thioamide Synthesis | P₂S₅ (challenges noted) | N/A | X-ray diffraction (co-crystals) |

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, S-H at ~1130 cm⁻¹) using KBr pellets .

- NMR Spectroscopy : ¹H NMR (200 MHz) resolves methoxybenzyl protons (δ 3.8–4.0 ppm) and hexahydroquinazolinone NH signals (δ 7.2–10.7 ppm) .

- Mass Spectrometry (FAB-MS) : Confirms molecular weight (e.g., m/z = 384 [M+H]⁺ for analogous compounds) .

- X-ray Diffraction : Resolves crystal packing and conformation of the hexahydroquinazolinone ring .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up?

Methodological Answer:

- By-Product Analysis : Use HPLC or LC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products) .

- Co-Crystallization Studies : As in , isolate co-crystals of intermediates for structural validation via X-ray diffraction .

- Optimized Stoichiometry : Adjust reactant ratios (e.g., excess thiolating agents) to drive reactions to completion .

Example from :

Attempts to isolate pure thioacetamide (4.1a) failed despite varying heating durations, highlighting the need for alternative purification strategies like preparative TLC .

Advanced: What computational approaches predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking : Simulate binding to targets (e.g., kinases) using software like AutoDock Vina, based on structural analogs (e.g., quinazolinone derivatives in ) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxybenzyl vs. phenyl groups) with bioactivity data from similar compounds .

Case Study:

Quinazolinone derivatives in showed π-π stacking with kinase active sites, suggesting analogous interactions for the target compound .

Advanced: How to optimize heterocyclization conditions to minimize by-products?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency vs. H₂SO₄ .

- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to lower activation energy, as seen in thiazole syntheses ().

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Data from :

Cyclization in H₂SO₄ achieved 97.4% yield but required strict temperature control (293–298 K) to avoid decomposition .

Advanced: What strategies validate target engagement in biological assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets by measuring protein stability shifts post-treatment .

- Kinase Inhibition Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) using ATP-competitive assays .

Example Protocol ( ):

MTT assays (Mosmann, 1983) can assess cytotoxicity, with IC₅₀ values compared to structural analogs to infer mechanism .

Advanced: How does the thioacetamide moiety influence reactivity and stability?

Methodological Answer:

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 7.4, 37°C) via HPLC, comparing thioacetamide vs. acetamide analogs .

- Radical Scavenging : Use DPPH assays to evaluate antioxidant potential from the thiol group .

Key Finding:

Thioacetamides in exhibited lower thermal stability than acetamides, necessitating inert storage conditions .

Advanced: What in silico tools model the compound’s pharmacokinetics?

Methodological Answer:

- ADMET Prediction : Software like SwissADME estimates bioavailability (%F = 65–80%) based on LogP (~2.5) and topological polar surface area (~90 Ų) .

- Metabolite Prediction : Use GLORY or Meteor Nexus to identify potential Phase I/II metabolites (e.g., O-demethylation of the methoxybenzyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.